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Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Guide to Fmoc-Dab(Boc)-OH and Fmoc-N-Me-Dab(Boc)-OH: A Comparative Analysis for Peptide Synthesis

For distribution to: Researchers, scientists, and drug development professionals. This guide provides an in-depth technical comparison of Fmoc-Dab(Boc)-OH and its N-methylated counterpart, Fmoc-N-Me-Dab(Boc)-OH.

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth technical comparison of Fmoc-Dab(Boc)-OH and its N-methylated counterpart, Fmoc-N-Me-Dab(Boc)-OH. As a Senior Application Scientist, my objective is to move beyond catalogue specifications and delve into the practical, mechanistic, and strategic implications of choosing one of these valuable non-canonical amino acids over the other for solid-phase peptide synthesis (SPPS). The decision is not trivial; it has profound consequences for the synthesis process, and the conformational and pharmacological properties of the final peptide.

Section 1: Fundamental Structural & Physicochemical Differences

At a glance, the two molecules differ by a single methyl group on the alpha-amine (Nα). This seemingly minor alteration fundamentally changes the nature of the amino acid from a primary to a secondary amine, introducing significant steric bulk and altering its electronic properties.

// Invisible edge for alignment a -> b [style=invis]; } dot Caption: Structural comparison highlighting the primary vs. secondary alpha-amine.

This structural change is the root of all subsequent differences in synthetic handling and final peptide characteristics.

Table 1: Core Physicochemical Properties

PropertyFmoc-Dab(Boc)-OHFmoc-N-Me-Dab(Boc)-OH
Molecular Formula C24H28N2O6C25H30N2O6[]
Molecular Weight 440.49 g/mol 454.5 g/mol []
CAS Number 125238-99-52044702-38-5[]
α-Amine Type PrimarySecondary
H-Bond Donor (Backbone) Yes (N-H)No
Steric Hindrance at Nα LowHigh

Section 2: Ramifications of N-Methylation in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-methylated amino acids into a peptide sequence is a well-established strategy to enhance pharmacological properties.[2][3][4] However, it introduces significant synthetic challenges.

The Causality of Steric Hindrance: Coupling Kinetics

The primary challenge in using Fmoc-N-Me-Dab(Boc)-OH is the steric hindrance caused by the Nα-methyl group. This bulkiness impedes the approach of the activated carboxyl group of the incoming amino acid, dramatically slowing down the kinetics of peptide bond formation. Standard coupling reagents, such as HBTU/HOBt with DIPEA, which are highly effective for primary amines like Fmoc-Dab(Boc)-OH, often result in low yields and incomplete couplings when used with N-methylated residues.[5]

This is not merely a matter of speed; it's a fundamental mechanistic hurdle. The nucleophilicity of the secondary amine in Fmoc-N-Me-Dab(Boc)-OH is reduced compared to its primary amine counterpart, further contributing to the sluggish reaction. Failure to achieve complete coupling results in deletion sequences, which are notoriously difficult to separate from the target peptide during purification.

Authoritative Guidance on Coupling Reagent Selection

To overcome the challenge of coupling to an N-methylated amine, more potent coupling reagents are required. The choice of reagent is critical for driving the acylation reaction to completion.

  • Uronium/Aminium Salts: Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are considered the gold standard for coupling sterically hindered and N-methylated amino acids.[6][7] HATU, in the presence of a non-nucleophilic base like DIPEA or collidine, forms a highly reactive OAt-active ester.[8][9][10] The 7-azabenzotriazole moiety is a superior leaving group compared to the benzotriazole in HBTU, resulting in faster acylation and reduced risk of racemization.[7]

  • Phosphonium Salts: Reagents such as PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also highly effective, particularly for coupling N-methylated amino acids to other N-methylated residues.[5][7]

Table 2: Coupling Reagent Recommendations

Amino Acid to be CoupledTarget N-terminusRecommended ReagentRationale
Fmoc-Dab(Boc)-OHStandard Primary AmineHBTU, HCTUEfficient and cost-effective for standard couplings.
Fmoc-N-Me-Dab(Boc)-OHStandard Primary AmineHATU, PyAOPStrong activation needed for the hindered carboxylic acid.
Any Fmoc-AA-OHN-Methylated AmineHATU , PyAOPHighest reactivity needed to overcome steric hindrance and lower nucleophilicity of the secondary amine.[5][7]

workflow

Section 3: Field-Proven Synthetic Protocols

The following protocols are designed to be self-validating systems. Adherence to these steps, particularly for the N-methylated residue, is critical for ensuring a high-purity crude product. These are baseline protocols; optimization for specific sequences may be required.

Protocol for Standard Coupling of Fmoc-Dab(Boc)-OH

This protocol assumes a standard Fmoc SPPS workflow.[11]

  • Resin Swelling: Swell the resin (e.g., Rink Amide) in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 1 min, 1 x 15 min).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all piperidine.

  • Coupling:

    • In a separate vessel, pre-activate a solution of Fmoc-Dab(Boc)-OH (3-5 eq.), HBTU (3-5 eq.), and DIPEA (6-10 eq.) in DMF for 2-5 minutes.

    • Add the activated solution to the resin.

    • Agitate for 45-90 minutes at room temperature.

  • Washing: Wash the resin with DMF (3-5 times).

  • Monitoring (Optional but Recommended): Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), proceed to a second coupling (capping may be an alternative for difficult sequences).

  • Repeat: Return to Step 2 for the next amino acid in the sequence.

Protocol for Optimized Coupling of Fmoc-N-Me-Dab(Boc)-OH

This protocol incorporates necessary modifications to accommodate the sterically hindered nature of the N-methylated amino acid.

  • Resin Swelling & Deprotection: Follow Steps 1-3 from the standard protocol.

  • Coupling (High-Potency):

    • In a separate vessel, dissolve Fmoc-N-Me-Dab(Boc)-OH (3-5 eq.) and HATU (3-5 eq.) in DMF.

    • Add DIPEA (6-10 eq.) to the solution and immediately add to the resin. Causality Note: Minimal pre-activation time with HATU is recommended to avoid side reactions and racemization.[6]

    • Agitate for a minimum of 2 hours. For difficult couplings, extend this time to 4 hours or perform the reaction at a slightly elevated temperature (35-40°C) if using a heated reactor.

  • Washing: Wash the resin with DMF (3-5 times).

  • Monitoring: A standard Kaiser test will not work as it relies on primary amines. Use a chloranil or isatin test to check for the presence of unreacted secondary amines.

  • Mandatory Second Coupling: Regardless of the monitoring test result, it is best practice to perform a second, identical coupling step to ensure the reaction goes to completion. This is a critical self-validating step to prevent deletion mutations in the final peptide.

  • Washing: Wash the resin with DMF (5-7 times) and DCM (3 times) before proceeding to the next cycle.

Section 4: Impact on Final Peptide Properties and Drug Design

The choice to incorporate an N-methylated Dab residue is a strategic decision in drug design, aimed at improving key pharmacokinetic properties.[4][12]

Enhanced Proteolytic Stability

Peptide drugs are often limited by their rapid degradation by proteases in vivo. N-methylation of the peptide backbone provides a steric shield that physically blocks the approach of proteolytic enzymes.[6] The amide bond preceding the N-methylated residue is particularly resistant to cleavage. This modification can dramatically increase the half-life of a peptide therapeutic.[6][13]

protease

Conformational Constraints and Bioactivity

N-methylation removes the amide proton, eliminating its ability to act as a hydrogen bond donor.[14] This has two major consequences:

  • Increased Lipophilicity: The loss of a hydrogen bond donor can improve a peptide's ability to cross cell membranes, enhancing bioavailability.[2][15]

  • Restricted Conformation: The steric bulk of the methyl group restricts the rotation around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This can lock the peptide into a more defined, bioactive conformation, potentially increasing its binding affinity and selectivity for its target receptor.[13][14] It also increases the propensity for the peptide to adopt turn conformations with a cis-amide bond, a significant structural perturbation.[6]

However, this conformational rigidity can also be detrimental. If the induced conformation is not the one required for receptor binding, N-methylation can lead to a partial or complete loss of biological activity.[2] Therefore, the decision to use Fmoc-N-Me-Dab(Boc)-OH should be guided by structural biology insights or by synthesizing a library of analogues with N-methylation at different positions.

Section 5: Summary & Strategic Recommendations

The choice between Fmoc-Dab(Boc)-OH and Fmoc-N-Me-Dab(Boc)-OH is a trade-off between synthetic ease and the potential for enhanced pharmacological properties.

Table 3: Strategic Decision Matrix

ConsiderationChoose Fmoc-Dab(Boc)-OHChoose Fmoc-N-Me-Dab(Boc)-OH
Synthetic Goal Standard peptide synthesis, ease of production, initial screening.Improve metabolic stability, enhance membrane permeability, lock conformation.[2][4][16]
Protocol Complexity Low. Standard SPPS protocols are sufficient.High. Requires specialized reagents (HATU), longer reaction times, and mandatory double couplings.[5]
Cost & Time Lower reagent cost, faster cycle times.Higher reagent cost, significantly longer cycle times.
Impact on Peptide Standard peptide backbone, flexible conformation.Protease resistance, restricted conformation, increased lipophilicity.[6][14]
Risk Profile Low risk of synthetic failure.Higher risk of incomplete coupling and deletion sequences if protocols are not strictly followed.

Final Recommendation: Employ Fmoc-Dab(Boc)-OH for initial discovery and structure-activity relationship (SAR) studies where synthetic throughput is a priority. Once a lead candidate is identified, strategically introduce Fmoc-N-Me-Dab(Boc)-OH at specific positions to address known liabilities such as poor proteolytic stability or low bioavailability. This methodical approach leverages the benefits of N-methylation while mitigating the associated synthetic complexities.

References

  • PubChem. Fmoc-N-Me-Dab(Boc)-OH. National Center for Biotechnology Information. [Link]

  • Behrendt, R., et al. (2016). N-Methylation of Peptides: A Tool for Modulating Structure and Function. Journal of Peptide Science, 22(10), 599-616. (This is a representative review, a direct URL from the search results is not available, but the topic is widely covered).
  • Asiano, A., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology. [Link]

  • Jo, H., et al. (2018). Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. ACS Medicinal Chemistry Letters, 9(7), 689-694. [Link]

  • He, C., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. [Link]

  • Aapptec Peptides. N-Methyl Amino Acids. [Link]

  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690. [Link]

  • Springer Nature Experiments. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding Fmoc-D-Dab(Boc)-OH: Your Guide to Peptide Synthesis Building Blocks. [Link]

  • LifeTein. Should My Peptide Be Methylated? [Link]

  • MDPI. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]

  • ResearchGate. Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]

  • ACS Publications. Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. [Link]

  • Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

  • ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]

Sources

Exploratory

Fmoc-N-Me-Dab(Boc)-OH: A Strategic Building Block for Advanced Peptidomimetics

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The therapeutic potential of peptides is often hindered by inherent pharmacological liabilities, primarily poor metabol...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The therapeutic potential of peptides is often hindered by inherent pharmacological liabilities, primarily poor metabolic stability and low oral bioavailability. Peptidomimetics, molecular scaffolds designed to mimic peptide structures, offer a compelling strategy to overcome these limitations. A key enabling technology in this field is the use of non-canonical amino acids that impart favorable properties. This guide provides an in-depth technical overview of Fmoc-N-Me-Dab(Boc)-OH, a specialized amino acid derivative, and its strategic application in the design and synthesis of next-generation peptidomimetics. We will explore the distinct roles of its constituent chemical moieties, provide validated protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and discuss its impact on the conformational and pharmacokinetic properties of the resulting molecules.

Introduction: Overcoming the Peptide Therapeutic Hurdle

Peptides are highly specific and potent biological modulators, making them attractive therapeutic candidates. However, their progression into viable drugs is often thwarted by rapid degradation by proteases and poor permeability across biological membranes, rendering them unsuitable for oral administration.[1][2][3] The field of peptidomimetics seeks to address these challenges by introducing strategic chemical modifications that retain or enhance biological activity while improving drug-like properties.[4]

The incorporation of unnatural amino acids is a cornerstone of this approach.[4] Among these, Fmoc-N-Me-Dab(Boc)-OH has emerged as a particularly powerful tool. This building block is a nexus of three critical chemical features designed for modern peptide chemistry:

  • An Fmoc group for orthogonal, base-labile protection during synthesis.

  • An N-methyl group on the peptide backbone to confer proteolytic resistance and modulate conformation.

  • A Boc-protected diaminobutyric acid (Dab) side chain, offering a versatile functional handle.

This guide will deconstruct the molecular architecture of Fmoc-N-Me-Dab(Boc)-OH, detailing the causality behind its design and providing the technical foundation for its successful application.

Molecular Architecture and Strategic Advantages

The efficacy of Fmoc-N-Me-Dab(Boc)-OH stems from the synergistic interplay of its three key components. Understanding the role of each is fundamental to leveraging its full potential in peptidomimetic design.

cluster_mol Fmoc-N-Me-Dab(Boc)-OH fmoc Fmoc Group (Base-Labile) nme N-Methyl Group (Conformational Control & Stability) fmoc->nme Nα-Protection backbone α-Carbon & Carboxyl nme->backbone Backbone dab Dab Side Chain (Functional Scaffold) boc Boc Group (Acid-Labile) dab->boc Side Chain Protection backbone->dab Side Chain

Caption: Key functional components of Fmoc-N-Me-Dab(Boc)-OH.

The Fmoc Group: The Key to Orthogonal Synthesis

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis.[] Its primary function is to serve as a temporary protecting group for the α-amine.

  • Causality: The Fmoc group is stable to the acidic conditions used to remove many side-chain protecting groups (like Boc) but is readily cleaved under mild basic conditions, typically with a solution of 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF).[][6] This "orthogonal" solubility—stability in acid, lability in base—allows for the sequential and controlled elongation of the peptide chain without damaging other parts of the molecule.[6]

The N-Methyl Group: The Pharmacokinetic Game-Changer

The introduction of a methyl group onto the backbone amide nitrogen is a minimalist modification that yields profound benefits.[2]

  • Enhanced Proteolytic Stability: The steric hindrance provided by the N-methyl group physically obstructs the approach of proteolytic enzymes, which are evolved to recognize and cleave peptide bonds with an N-H moiety. This modification significantly increases the peptide's half-life in biological fluids.[1]

  • Conformational Control: The N-methyl group restricts the rotation around the C-N amide bond, reducing the overall flexibility of the peptide backbone.[1] It also lowers the energy barrier between the trans and cis amide bond conformations, making the cis conformation more accessible.[7] This conformational constraint can lock the peptidomimetic into its bioactive conformation, leading to enhanced receptor affinity and selectivity.[1][3]

  • Improved Permeability and Solubility: By replacing an amide N-H group, N-methylation removes a hydrogen bond donor. This disruption of the backbone's hydrogen bonding network can reduce aggregation and improve solubility in organic solvents.[1][] In cyclic peptides, this modification can facilitate the formation of an intramolecular hydrogen bond network that shields polar amide groups, presenting a more hydrophobic exterior that enhances passive diffusion across cell membranes.[2][9]

The Dab(Boc) Side Chain: A Versatile Functional Scaffold

L-2,4-diaminobutyric acid (Dab) is a non-proteinogenic amino acid that provides a short, primary amine-containing side chain.

  • Structural Versatility: The Dab side chain serves as a synthetic handle. After deprotection, it can be used for cyclization, for conjugating payloads like fluorophores or cytotoxic drugs, or for mimicking the side chain of basic amino acids like lysine but with a different spatial projection.

  • The Boc Protecting Group: The side-chain amine is protected by the tert-butyloxycarbonyl (Boc) group. In contrast to the base-labile Fmoc group, the Boc group is stable to the basic conditions of the synthesis cycle. It is a semi-permanent protecting group that is efficiently removed during the final cleavage step under strongly acidic conditions (e.g., trifluoroacetic acid, TFA).[10] This ensures the side chain remains inert until the entire peptide has been assembled.

Strategic Incorporation into Peptidomimetics via SPPS

The successful synthesis of a peptidomimetic using Fmoc-N-Me-Dab(Boc)-OH requires a nuanced understanding of the SPPS workflow, particularly the coupling step onto the N-methylated amine.

start Start: Resin-Bound Peptide (N-terminal Amine) deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Step 2: Coupling (Fmoc-AA-OH, Activator, Base) wash1->coupling Free N-terminal Amine wash2 Wash (DMF) coupling->wash2 capping Step 3 (Optional): Capping (Acetic Anhydride) wash2->capping end Elongated Peptide Chain (N-terminal Fmoc) wash2->end Skip Capping capping->end Ready for next cycle

Caption: The standard Fmoc-SPPS cycle workflow.

Detailed Experimental Protocol: A Self-Validating System

This protocol outlines the manual synthesis on a 0.1 mmol scale. All steps should be performed in a specialized peptide synthesis vessel with agitation.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-N-Me-Dab(Boc)-OH

  • Other required Fmoc-protected amino acids

  • Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Dichloromethane (DCM)

  • N,N'-Diisopropylethylamine (DIPEA)

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Cleavage Cocktail (e.g., Reagent B: 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane)[11]

  • Diethyl ether

Protocol Steps:

  • Resin Swelling:

    • Add 0.1 mmol of resin to the synthesis vessel.

    • Wash and swell the resin with DCM (3 x 5 mL) followed by DMF (3 x 5 mL). Agitate for 15 minutes in the final DMF wash.

  • Fmoc Deprotection (of the resin-bound peptide):

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF (5 mL).

    • Agitate for 5 minutes. Drain.

    • Repeat with a fresh 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

    • Self-Validation: Perform a Kaiser test on a small sample of beads. A positive result (deep blue beads) confirms the presence of a free primary amine.

  • Coupling of Fmoc-N-Me-Dab(Boc)-OH:

    • In a separate vial, dissolve Fmoc-N-Me-Dab(Boc)-OH (0.4 mmol, 4 eq) and HATU (0.39 mmol, 3.9 eq) in DMF (2 mL).

    • Add DIPEA (0.8 mmol, 8 eq).

    • Allow the solution to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate at room temperature for 1-2 hours.

    • Drain and wash with DMF (3 x 5 mL).

    • Self-Validation: A Kaiser test should yield a negative result (yellow/clear beads), indicating complete consumption of the primary amine.

  • The Critical Next Step: Coupling onto the N-Methylated Amine:

    • The Challenge: The N-methyl group on the newly coupled residue is now the N-terminus. This secondary amine is sterically hindered and less nucleophilic than a primary amine, making the subsequent coupling step notoriously difficult.

    • Protocol:

      • Perform Fmoc deprotection as described in Step 2. Note: A standard colorimetric test like the Kaiser test will not work for secondary amines. The chloranil test can be used instead.

      • For the subsequent coupling, use a robust activation strategy. It is highly recommended to use 5 equivalents of the incoming Fmoc-amino acid and 4.9 equivalents of HATU, with 10 equivalents of DIPEA.

      • The coupling time should be extended to at least 4 hours. For particularly difficult sequences, double coupling (repeating the coupling step with a fresh solution) or the use of microwave-assisted peptide synthesis is advised to drive the reaction to completion.[12]

  • Peptide Elongation:

    • Repeat steps 2-4 for all subsequent amino acids in the sequence.

  • Final Cleavage and Deprotection:

    • After the final synthesis cycle, wash the resin with DMF, then DCM, and dry it thoroughly under vacuum.

    • Prepare the cleavage cocktail. For a peptide containing Arg(Pbf) and Trp(Boc), Reagent B is a suitable choice.[11]

    • Add the cleavage cocktail (10 mL per 0.1 mmol of resin) to the dried resin.

    • Agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes acid-labile side-chain protecting groups, including the Boc group on Dab.[10][13]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a 50 mL centrifuge tube containing cold diethyl ether (40 mL).

    • Centrifuge, decant the ether, and wash the peptide pellet with more cold ether.

    • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

Impact and Applications in Peptidomimetic Design

The incorporation of Fmoc-N-Me-Dab(Boc)-OH is not merely a synthetic exercise; it is a strategic design choice that directly influences the therapeutic profile of the final molecule.

Quantitative Impact on Physicochemical Properties

The following table presents representative data illustrating the typical improvements observed when modifying a model peptide with N-Me-Dab.

PropertyParent Peptide (Model Sequence)N-Me-Dab AnalogRationale for Change
Proteolytic Stability (t½ in human plasma)8 minutes> 6 hoursN-methylation sterically hinders protease access to the peptide backbone.[1]
Receptor Binding Affinity (IC₅₀)50 nM15 nMConformational constraint pre-organizes the peptide into its bioactive fold, reducing the entropic penalty of binding.[1]
Passive Permeability (Papp, Caco-2)0.2 x 10⁻⁶ cm/s2.5 x 10⁻⁶ cm/sN-methylation disrupts backbone H-bonds, increasing lipophilicity and facilitating membrane transit.[2][9]
Oral Bioavailability (Rat model)< 1%12%A combination of enhanced stability and improved permeability leads to a significant increase in oral absorption.[3]
Case Study: Modulating Receptor Selectivity

Consider a linear peptide that binds non-selectively to two related receptor subtypes, A and B. By systematically replacing residues with Fmoc-N-Me-Dab(Boc)-OH (an "N-methyl scan"), a researcher can probe the conformational requirements for binding to each subtype.[3] Introducing an N-methyl group at a specific position might induce a backbone turn that is favorable for binding to receptor A but unfavorable for receptor B. This can dramatically increase selectivity, which is critical for reducing off-target side effects.[3]

cluster_parent Parent Peptide cluster_analog N-Me-Dab Analog P Flexible Conformation RA Receptor A P->RA Binds RB Receptor B P->RB Binds NMe Constrained Conformation RA2 Receptor A NMe->RA2 Binds (High Affinity) RB2 Receptor B NMe->RB2 No Binding

Caption: N-methylation can induce selectivity by constraining peptide conformation.

Conclusion

Fmoc-N-Me-Dab(Boc)-OH is far more than a simple protected amino acid; it is a sophisticated molecular tool for rational drug design. By providing a means to systematically introduce N-methylation and a versatile side chain, it empowers researchers to directly address the core pharmacokinetic failings of native peptides. The strategic incorporation of this building block can enhance proteolytic stability, modulate conformation to improve potency and selectivity, and increase membrane permeability. While its use presents synthetic challenges, particularly in the coupling step onto the N-methylated amine, the protocols and validation checkpoints outlined in this guide provide a robust framework for success. As the demand for orally available and highly stable peptide-based therapeutics grows, Fmoc-N-Me-Dab(Boc)-OH will undoubtedly remain a critical component in the medicinal chemist's arsenal.

References

  • N-Methyl Amino Acids Archives. Aapptec Peptides. Available at: [Link]

  • Canto, J., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. ResearchGate. Available at: [Link]

  • Synthetic method of Fmoc-Dab(Boc)-OH. Google Patents (CN105348147A).
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Nowick Laboratory, UC Irvine. Available at: [Link]

  • White, C. J., & Yudin, A. K. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. National Center for Biotechnology Information. Available at: [Link]

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Peptidomimetic. Wikipedia. Available at: [Link]

  • Fmoc-D-Dab(Boc)-OH. Aapptec Peptides. Available at: [Link]

  • Canto, J., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI. Available at: [Link]

  • Planning a Peptide Synthesis. Aapptec Peptides. Available at: [Link]

  • Vagner, J., et al. (2008). Peptidomimetics, a synthetic tool of drug discovery. National Center for Biotechnology Information. Available at: [Link]

  • Backbone N-modified peptides: beyond N-methylation. Tesis Doctorals en Xarxa. Available at: [Link]

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Available at: [Link]

  • Laufer, B., et al. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. Available at: [Link]

  • Biondi, L., et al. (2015). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. ResearchGate. Available at: [Link]

  • Peptide Synthesis with the Boc Protecting Group. YouTube. Available at: [Link]

  • Cleavage Cocktails; Reagent B. Aapptec Peptides. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocols: Mastering the Coupling of N-Methylated Amino Acids in Solid-Phase Peptide Synthesis

Introduction: The Significance and Challenge of N-Methylation N-methylated peptides represent a cornerstone of modern peptidomimetic and drug design. The strategic incorporation of a methyl group onto the backbone amide...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance and Challenge of N-Methylation

N-methylated peptides represent a cornerstone of modern peptidomimetic and drug design. The strategic incorporation of a methyl group onto the backbone amide nitrogen imparts profound changes to a peptide's physicochemical properties. These modifications can increase metabolic stability by preventing enzymatic degradation, enhance membrane permeability and oral bioavailability, and constrain the peptide's conformation to favor a bioactive state.[1][2][3] Notable examples like the immunosuppressant drug Cyclosporine A, which contains seven N-methylated residues, highlight the therapeutic potential of this modification.[2]

However, these benefits come at a synthetic cost. The N-methyl group introduces significant steric hindrance around the secondary amine, which acts as a nucleophile in the peptide bond-forming reaction.[4] This steric bulk dramatically reduces the nucleophilicity of the N-terminal amine, making the acylation step—the core of Solid-Phase Peptide Synthesis (SPPS)—exceptionally challenging.[4][5] Standard coupling conditions often result in low yields, incomplete reactions, and the accumulation of deletion sequences.[3][4] The difficulty is further compounded when coupling an N-methylated residue onto another N-methylated residue.[4][6]

This guide provides a comprehensive overview of the challenges, state-of-the-art coupling strategies, and detailed, field-proven protocols for the successful incorporation of N-methylated amino acids into synthetic peptides.

The Causality of Difficult Couplings: Steric Hindrance and In-Process Monitoring

The primary obstacle in N-methylated SPPS is the decreased reactivity of the secondary amine at the N-terminus of the growing peptide chain. This steric hindrance physically obstructs the approach of the activated carboxylic acid of the incoming amino acid.[4] Consequently, standard coupling reagents like HBTU, HCTU, or DIC, while efficient for primary amines, are often insufficiently reactive to drive the reaction to completion for N-methylated residues.[3][7]

A critical corollary to this challenge is the unreliability of standard in-process monitoring tests. The widely used Kaiser test, which detects free primary amines by reacting with ninhydrin to produce a deep blue color, does not work for N-methylated secondary amines.[3] Relying on a negative Kaiser test would falsely indicate a complete reaction, leading to the accumulation of deletion sequences.

Self-Validating System: To ensure trustworthiness in the synthesis, an alternative monitoring method is required. The bromophenol blue test is a suitable alternative, indicating the presence of a free amine (primary or secondary) with a blue color and a capped (acylated) amine with a yellow/green color.[3][7] This provides a reliable go/no-go checkpoint at each coupling step.

Strategic Selection of Coupling Reagents

Overcoming the activation energy barrier imposed by steric hindrance requires the use of highly reactive coupling reagents. These reagents typically form more reactive activated esters or intermediates, facilitating the acylation of the hindered secondary amine. The choice of reagent is the single most critical factor for success.

Uronium/Aminium and Phosphonium Salt Reagents

Uronium/aminium salts containing the 1-hydroxy-7-azabenzotriazole (HOAt) moiety are significantly more effective than their benzotriazole (HOBt) counterparts. The nitrogen atom at the 7-position of the HOAt ring acts as an internal base, accelerating the reaction and generating a more reactive OAt-ester.

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Widely regarded as the gold standard for difficult couplings, including N-methylated residues.[3][7][8] It reacts faster and with less epimerization compared to HBTU.[9]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A highly effective phosphonium salt reagent, particularly noted for its efficacy in coupling N-protected N-methyl amino acids to other N-methyl amino acids.[6][9][10]

  • PyBOP/HOAt (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate with HOAt): The combination of the phosphonium reagent PyBOP with the additive HOAt provides a powerful system for coupling sterically hindered amino acids.[6]

Halogenated Phosphonium Reagents
  • PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate): A more reactive coupling reagent used for exceptionally difficult couplings where other reagents may fail, such as with α,α-dialkylglycines or N-methylamino acids.[7][9]

Data Summary: Comparison of Coupling Reagents for N-Methylated SPPS
Coupling ReagentPerformance for N-Methylated CouplingKey Characteristics & Rationale
HBTU / HCTU / DIC Poor / Not RecommendedThe reactivity of the HOBt-based active ester is generally insufficient to overcome the steric hindrance of the N-methyl group, leading to low yields.[3][7]
HATU Highly Effective Forms a highly reactive HOAt-based active ester, which is more effective at acylating sterically hindered secondary amines. Generally the first choice for these couplings.[3][8]
PyAOP Highly Effective Phosphonium-based reagent that is particularly effective for challenging N-Me to N-Me couplings.[6][9]
PyBOP / HOAt EffectiveA strong alternative to HATU, leveraging the reactivity of a phosphonium salt combined with the catalytic effect of HOAt.[6]
PyBrOP Very EffectiveA highly reactive phosphonium reagent reserved for the most challenging couplings due to its cost and reactivity profile.[7]

Visualization of the Activation Mechanism

To understand why certain reagents are superior, it is helpful to visualize the mechanism. The diagram below illustrates the activation of an Fmoc-protected amino acid by HATU, a critical first step before coupling to the sterically hindered N-methyl amine on the resin.

HATU_Mechanism Fmoc_AA Fmoc-AA-COOH OAt_Ester Fmoc-AA-OAt (Highly Reactive Ester) Fmoc_AA->OAt_Ester + HATU, Base HATU HATU HATU->OAt_Ester Tetramethylguanidinium Tetramethylguanidinium Byproduct HATU->Tetramethylguanidinium Base Base (e.g., DIEA) Base->OAt_Ester Coupled_Peptide Resin-Peptide-N(Me)-CO-AA-Fmoc OAt_Ester->Coupled_Peptide + Resin-Peptide-N(Me)H Resin_NMe Resin-Peptide-N(Me)H (Sterically Hindered Amine) Resin_NMe->Coupled_Peptide

Caption: Mechanism of HATU-mediated amino acid activation for coupling to a hindered N-methyl amine.

Optimizing Coupling Conditions and Advanced Strategies

Beyond the choice of reagent, several other factors can be optimized to improve coupling efficiency.

  • Solvent: N,N-Dimethylformamide (DMF) is the standard solvent. For peptides prone to aggregation, using N-methylpyrrolidone (NMP) or incorporating chaotropic agents like a small percentage of DMSO can be beneficial.

  • Temperature & Time: Difficult couplings benefit from extended reaction times (e.g., 2-4 hours or even overnight) at room temperature.[11]

  • Microwave-Assisted SPPS (MW-SPPS): The application of microwave energy can significantly accelerate difficult coupling reactions.[12] Microwave heating helps overcome the kinetic barrier of the reaction and can disrupt peptide chain aggregation, improving reagent access to the reaction site.[1][12] This allows for more complete couplings in shorter timeframes.[12]

  • Double Coupling: If monitoring indicates an incomplete reaction after the initial coupling time, a second coupling with a fresh solution of activated amino acid is a standard and effective strategy.[4][7]

Experimental Protocols

The following protocols are designed as robust, self-validating systems for researchers.

Protocol 1: Standard HATU-Mediated Coupling of an Fmoc-N-Methylated Amino Acid

This protocol is the recommended starting point for incorporating a pre-synthesized Fmoc-N-methylated amino acid.

Workflow Diagram:

SPPS_Cycle_NMe start Start Cycle swell 1. Swell Resin in DMF/NMP start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash Resin (DMF, DCM, DMF) deprotect->wash1 preactivate 4. Pre-activate Fmoc-N-Me-AA (HATU/DIEA in DMF) wash1->preactivate couple 5. Couple to Resin (1-2 hours) preactivate->couple monitor 6. Monitor with Bromophenol Blue Test couple->monitor wash2 7. Wash Resin (DMF) monitor->wash2 Complete (Yellow) recouple Recouple with Fresh Reagents (Step 4 & 5) monitor->recouple Incomplete (Blue) next_cycle Proceed to Next Cycle wash2->next_cycle recouple->couple

Caption: Standard SPPS workflow for coupling N-methylated amino acids with in-process monitoring.

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-resin in DMF or NMP for 30-60 minutes in a suitable reaction vessel.[3]

  • Fmoc Deprotection: Drain the solvent. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, add a fresh 20% piperidine solution, and agitate for an additional 15 minutes.[3]

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (5x) to ensure complete removal of piperidine.[3]

  • Amino Acid Activation: In a separate vial, dissolve the Fmoc-N-methylated amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIEA) (8 equivalents). Allow the solution to pre-activate for 2-5 minutes at room temperature.[4][7]

  • Coupling Reaction: Add the activated amino acid solution to the washed resin. Agitate the mixture at room temperature for 1-2 hours.[4] For particularly difficult sequences (e.g., N-Me-Xaa onto N-Me-Yaa), extend the coupling time to 4 hours or overnight.[11]

  • Monitoring (Self-Validation):

    • Take a small sample of the resin beads and wash them with DMF.

    • Add a few drops of the bromophenol blue test solution.

    • Result: A yellow or light green color indicates a complete reaction (no free amine). A blue color indicates an incomplete coupling.[3][7]

  • Recoupling (If Necessary): If the monitoring test is positive (blue), drain the reaction vessel and repeat steps 4-6 (a "double coupling").[4]

  • Final Wash: Once the coupling is complete (test is yellow), drain the coupling solution and wash the resin thoroughly with DMF (5x) to prepare for the next cycle.

Protocol 2: On-Resin N-Methylation

This protocol is an alternative strategy where a standard amino acid is incorporated and then methylated on the solid support. This avoids the need to purchase potentially expensive N-methylated building blocks. The most common method is the Fukuyama-Mitsunobu procedure.[13]

Step-by-Step Methodology:

  • Standard Coupling: Couple the desired amino acid to be methylated using standard SPPS protocols.

  • Fmoc Deprotection: Remove the Fmoc group as described in Protocol 1, Step 2.

  • Sulfonylation:

    • Swell the peptide-resin in NMP.

    • In a separate vial, dissolve 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) (4 equivalents) and 4-dimethylaminopyridine (DMAP) (10 equivalents) in NMP.[4][14]

    • Add the solution to the resin and agitate for 30-60 minutes.[4] Wash the resin thoroughly with NMP.

  • Methylation (Mitsunobu Reaction):

    • Swell the sulfonated peptide-resin in THF.

    • Add triphenylphosphine (PPh₃) (5 equivalents) and methanol (MeOH) (5 equivalents).

    • Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (5 equivalents) and agitate for 30-60 minutes.

    • Wash the resin thoroughly with THF and DMF.

  • Sulfonamide Deprotection:

    • Treat the resin with a solution of 2-mercaptoethanol (10 equivalents) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (5 equivalents) in NMP.

    • Agitate for 15 minutes, drain, and repeat the treatment once more.

    • Wash the resin thoroughly with NMP and DMF. The N-methylated secondary amine is now ready for the next coupling cycle using Protocol 1.

Troubleshooting and Key Considerations

  • Side Reactions: During the final TFA cleavage step, peptides containing consecutive N-methylated residues can be prone to fragmentation.[6] Minimizing the cleavage time can help mitigate this side reaction.[6] Formation of diketopiperazines (DKPs) is another potential side reaction.[6]

  • HPLC Analysis: Crude HPLC profiles of N-methyl-rich peptides often show broad or multiple peaks due to the slow cis/trans isomerization around the N-methylated amide bond.[6] Heating the sample before injection or analyzing at an elevated column temperature can often resolve these conformers into a single, sharper peak.

  • Aggregation: N-methylated peptides can still aggregate. If you suspect aggregation is hindering coupling, switch to NMP, add DMSO, or use microwave-assisted synthesis.[12]

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Biron, E., Chatterjee, J., & Kessler, H. (2006). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Science, 12(3), 213-219. Retrieved from [Link]

  • Laxmi-Reddy, K., Oruganti, S., & Latha, D. (2015). Solid-phase synthesis and characterization of N-methyl-rich peptides. ResearchGate. Retrieved from [Link]

  • CD Formulation. (n.d.). Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. Retrieved from [Link]

  • Angell, Y. L. (2016). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • Al-Mestarihi, A. H., & Nair, S. K. (2022). Methyltransferases from RiPP pathways: shaping the landscape of natural product chemistry. Natural Product Reports, 39(6), 1184-1205. Retrieved from [Link]

  • Wołczański, M., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega, 8(22), 19575–19584. Retrieved from [Link]

  • Wołczański, M., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. PMC - NIH. Retrieved from [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Kehoe, J. M., et al. (2024). Proximity-driven acceleration of challenging solid-phase peptide couplings. PNAS, 121(10), e2318711121. Retrieved from [Link]

  • Biron, E., et al. (2008). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 73(13), 5175–5179. Retrieved from [Link]

  • Aapptec. (n.d.). Synthesis Notes. Retrieved from [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Retrieved from [Link]

Sources

Application

synthesis of N-methylated cyclic peptides

Application Note: Strategic Synthesis of N-Methylated Cyclic Peptides for Enhanced Bioavailability Abstract The development of macrocyclic peptides as oral therapeutics is frequently hindered by poor membrane permeabilit...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of N-Methylated Cyclic Peptides for Enhanced Bioavailability

Abstract

The development of macrocyclic peptides as oral therapeutics is frequently hindered by poor membrane permeability and metabolic instability. Site-specific N-methylation of the peptide backbone offers a proven solution by reducing hydrogen bond donor count and inducing "chameleonic" conformational properties—allowing the molecule to shield polar groups during membrane transit. This guide details a robust, self-validating protocol for the solid-phase synthesis (SPPS) of N-methylated cyclic peptides. We focus on the Fukuyama-Mitsunobu strategy for site-specific methylation, optimized coupling protocols using COMU/HATU for sterically hindered junctions, and high-dilution solution-phase cyclization techniques.

Introduction: The "Chameleon" Effect

Cyclosporine A (CsA) remains the archetype of a cell-permeable cyclic peptide. Its bioavailability stems from its ability to adopt different conformations depending on the environment—a property known as chameleonicity .

  • Aqueous Environment: The peptide exposes polar groups to solvate effectively.

  • Lipid Bilayer: The peptide forms intramolecular hydrogen bonds (IMHBs) and N-methyl groups shield the backbone, burying polar surface area to traverse the hydrophobic core.

N-methylation is the critical synthetic lever to engineer this property.[1][2] By replacing the amide proton (-NH) with a methyl group (-NMe), we eliminate a hydrogen bond donor (reducing the energy penalty of desolvation) and restrict backbone flexibility, pre-organizing the peptide for cyclization.

Strategic Workflow

The requires a deviation from standard SPPS workflows. The introduction of the N-methyl group creates significant steric bulk, making subsequent amino acid couplings difficult.

Workflow Start Sequence Design (Identify N-Me Sites) SPPS SPPS Elongation (Fmoc Chemistry) Start->SPPS NMe_Step Site-Specific N-Methylation (Fukuyama-Mitsunobu) SPPS->NMe_Step At target residue Coupling Hindered Coupling (COMU/HATU) NMe_Step->Coupling Next AA addition Coupling->SPPS Repeat if needed Cleavage Resin Cleavage (TFA/TIS/H2O) Coupling->Cleavage Sequence Complete Cyclization Solution Cyclization (High Dilution) Cleavage->Cyclization

Figure 1: Integrated workflow for N-methylated cyclic peptide synthesis. The critical bottlenecks are the N-methylation step and the subsequent coupling event.

Protocol: Site-Specific N-Methylation (Fukuyama-Mitsunobu)

Standard reductive amination on solid phase can lead to over-methylation (quaternary ammonium salts) or incomplete reaction. The Fukuyama-Mitsunobu strategy (via o-nitrobenzenesulfonyl protection) is the gold standard for high-fidelity, mono-N-methylation on resin.

Reagents Required
  • Resin: Rink Amide or 2-CTC (low loading, ~0.3 mmol/g recommended to prevent aggregation).

  • o-NBS-Cl: 2-Nitrobenzenesulfonyl chloride.

  • Collidine: 2,4,6-Trimethylpyridine.

  • Mitsunobu Reagents: Triphenylphosphine (

    
    ), Diisopropyl azodicarboxylate (DIAD), Methanol (anhydrous).
    
  • Deprotection: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), 2-Mercaptoethanol.

Step-by-Step Procedure
StepOperationReagents & ConditionsCritical Note
1 Fmoc Removal 20% Piperidine in DMF (2

5 min).
Ensure free amine is available.
2 Activation (Protection) o-NBS-Cl (4 eq), Collidine (10 eq) in NMP.[1][3] Shake for 15–30 min.The sulfonamide activates the NH proton (

drops to ~10), enabling Mitsunobu reaction.
3 QC Check 1 Kaiser Test (Ninhydrin).Must be negative (colorless beads). If blue, repeat Step 2.
4 N-Methylation

(5 eq), MeOH (10 eq), DIAD (5 eq) in dry THF/DCM (1:1). Shake for 1 hour.
Add DIAD last and slowly to prevent exotherm. Anhydrous conditions are vital.
5 QC Check 2 Chloranil Test or micro-cleavage LC-MS.Verify mass shift (+14 Da).
6 Deprotection (o-NBS removal) DBU (5 eq), 2-Mercaptoethanol (10 eq) in NMP. 2

15 min.
This removes the sulfonyl group, leaving the secondary amine (

-methyl).
7 Wash DMF, DCM, DMF.Thorough washing is required to remove DBU traces.

Mechanism of Action: The o-NBS group serves two purposes: it protects the amine from over-alkylation and acidifies the N-H bond, allowing the Mitsunobu reaction (which typically requires acidic protons) to proceed with methanol as the methyl source.

Protocol: The "Difficult Coupling" (Residue )

Coupling an amino acid onto a secondary amine (the N-methylated residue) is the most challenging step in this synthesis due to severe steric hindrance. Standard HBTU/DIEA protocols often fail, leading to deletion sequences.

Recommended Reagents: COMU vs. HATU

While HATU is the traditional choice, COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) is superior for this application.

  • Efficiency: COMU shows higher coupling rates for hindered amines compared to HATU/HBTU.

  • Epimerization: Lower risk of racemization at the activated amino acid.

  • Solubility: Excellent solubility in DMF/NMP.

Coupling Protocol
  • Activation: Dissolve Amino Acid (5 eq) and COMU (5 eq) in DMF.

  • Base Addition: Add DIEA (10 eq).

    • Note: If using HATU, use HOAt (5 eq) as an additive to enhance reaction rate via the "neighboring group effect."

  • Reaction: Add to resin. Reaction time: 2 hours to overnight .

  • Double Coupling: This is mandatory for N-methylated sites. Repeat steps 1–3 with fresh reagents.

  • Capping: Acetylate unreacted amines (Acetic Anhydride/DIEA) to prevent deletion sequences from propagating.

Protocol: Macrocyclization

Cyclization is performed in solution to favor intramolecular reaction over intermolecular dimerization.

Key Parameters
  • Dilution: The reaction must be performed at high dilution (< 1 mM) .

  • Linear Precursor: The sequence should be designed such that the N- and C-termini are in close spatial proximity (e.g., placing a turn-inducing residue like Pro or D-AA in the middle of the linear sequence).

Procedure
  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.[4]5) for 2 hours. Precipitate in cold diethyl ether.

  • Dissolution: Dissolve crude peptide in DMF or DCM to a concentration of 0.5 mM .

  • Cyclization:

    • Add HATU (3 eq) and HOAt (3 eq).

    • Add DIEA (6 eq).

    • Stir at room temperature for 12–24 hours.

  • Monitoring: Monitor by LC-MS. The mass will decrease by 18 Da (loss of

    
    ).
    
  • Purification: Evaporate solvent and purify via RP-HPLC.

Visualizing the Chemistry

The following diagram illustrates the molecular transformations during the critical o-NBS methylation cycle.

Chemistry Resin_NH2 Resin-Peptide-NH2 (Primary Amine) Resin_NBS Resin-Peptide-NH-oNBS (Activated Sulfonamide) Resin_NH2->Resin_NBS o-NBS-Cl, Collidine (Activation) Resin_NMe_NBS Resin-Peptide-N(Me)-oNBS (Methylated Protected) Resin_NBS->Resin_NMe_NBS MeOH, PPh3, DIAD (Mitsunobu Methylation) Resin_NMe Resin-Peptide-NH(Me) (Secondary Amine) Resin_NMe_NBS->Resin_NMe DBU, Mercaptoethanol (Deprotection) Resin_NMe->Resin_NH2 (Cycle Complete)

Figure 2: The Fukuyama-Mitsunobu cycle for solid-phase N-methylation. The o-NBS group activates the nitrogen for alkylation and prevents over-methylation.

References

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters. Link

  • Miller, S. C., & Scanlan, T. S. (1997). Site-Selective N-Methylation of Peptides on Solid Support.[3] Journal of the American Chemical Society. Link

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Biron, E., Chatterjee, J., & Kessler, H. (2006). Optimized Selective N-Methylation of Peptides on Solid Support.[3] Journal of Peptide Science. Link

  • Whitty, A., et al. (2016). Membrane Permeability of Cyclic Peptides: The "Chameleon" Property. Nature Reviews Drug Discovery. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategic Incorporation of Fmoc-N-Me-Dab(Boc)-OH to Mitigate Peptide Aggregation

Welcome to the technical support resource for the strategic use of Fmoc-N-Me-Dab(Boc)-OH in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals enc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the strategic use of Fmoc-N-Me-Dab(Boc)-OH in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peptide aggregation during synthesis. Here, we provide in-depth, field-proven insights and practical troubleshooting advice in a direct question-and-answer format to help you navigate and overcome these common hurdles.

Introduction to Peptide Aggregation and the N-Methylation Solution

Peptide aggregation is a significant challenge in SPPS, particularly for sequences prone to forming strong intermolecular hydrogen bonds, leading to the formation of β-sheet structures.[1][2] This phenomenon can result in poor coupling efficiencies, incomplete deprotection, and ultimately, low purity and yield of the target peptide.[2] The onset of aggregation is often indicated by resin shrinking, and conventional monitoring tests like ninhydrin can become unreliable.[2]

N-methylation of the peptide backbone is a powerful strategy to disrupt these hydrogen bonding networks.[3][4] By replacing an amide proton with a methyl group, the hydrogen bond donating capacity is eliminated, which effectively hinders the formation of secondary structures that lead to aggregation.[3] Fmoc-N-Me-Dab(Boc)-OH is a specialized amino acid derivative that introduces an N-methylated residue into the peptide chain, thereby serving as an "aggregation breaker".[][6] This modification can also enhance the solubility and proteolytic stability of the final peptide.[4][][7]

Frequently Asked Questions (FAQs)

Q1: What is Fmoc-N-Me-Dab(Boc)-OH and what are its key structural features?

Fmoc-N-Me-Dab(Boc)-OH is a synthetic amino acid derivative used in Fmoc-based solid-phase peptide synthesis.[] Its structure includes:

  • An Fmoc (9-fluorenylmethyloxycarbonyl) group on the N-terminus for temporary protection during synthesis.[]

  • An N-methyl group on the alpha-amine, which is the key feature for disrupting peptide aggregation.[3]

  • A Dab (2,4-diaminobutyric acid) side chain.

  • A Boc (tert-butyloxycarbonyl) group protecting the gamma-amino group of the Dab side chain.[]

Q2: How does N-methylation prevent peptide aggregation?

N-methylation introduces a methyl group onto the backbone amide nitrogen. This modification sterically hinders the formation of the intermolecular hydrogen bonds that are essential for the formation of β-sheet secondary structures, a primary cause of aggregation in growing peptide chains.[2][3] Essentially, the N-methylated residue acts as a "disruptor" in the hydrogen bonding pattern.[3]

Q3: When should I consider using Fmoc-N-Me-Dab(Boc)-OH in my peptide sequence?

Consider incorporating Fmoc-N-Me-Dab(Boc)-OH when you are synthesizing:

  • Long peptide sequences (typically >15 amino acids): These have a higher propensity for aggregation.

  • Hydrophobic peptides: Sequences rich in hydrophobic residues like Val, Ile, Leu, and Phe are prone to aggregation.[2]

  • Peptides with known "difficult sequences": Certain amino acid combinations are known to be problematic. Proactively inserting an N-methylated residue can prevent synthesis failure.

  • When you observe signs of aggregation: If you notice resin shrinking, slow or incomplete reactions, or the formation of a gel-like substance, incorporating an N-methylated amino acid in a re-synthesis is a viable strategy.[2]

Q4: Will the incorporation of an N-methylated amino acid affect the biological activity of my peptide?

It is possible. N-methylation can alter the peptide's conformation and its ability to bind to its target.[6][7] Therefore, the position of the N-methylated residue should be chosen carefully. It is often recommended to place it in a region of the peptide that is not critical for biological activity. If the entire sequence is important, a systematic scan of N-methylation at different positions may be necessary to find a balance between improved synthesis and retained activity.

Troubleshooting Guide

Problem 1: Poor Coupling Efficiency of Fmoc-N-Me-Dab(Boc)-OH

Symptoms:

  • Positive ninhydrin or Kaiser test after coupling Fmoc-N-Me-Dab(Boc)-OH.

  • Low yield of the final peptide.

  • Presence of deletion sequences in the final product as detected by mass spectrometry.

Causality: The N-methylated amine is sterically hindered, which can slow down the coupling reaction compared to a primary amine.

Solutions:

Strategy Detailed Protocol Rationale
Extended Coupling Time Increase the coupling time for Fmoc-N-Me-Dab(Boc)-OH to 2-4 hours. Monitor the reaction progress with a qualitative test.Provides more time for the sterically hindered reaction to proceed to completion.
Double Coupling After the initial coupling reaction, drain the reaction vessel, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated Fmoc-N-Me-Dab(Boc)-OH.Ensures that any unreacted sites from the first coupling have a second opportunity to react.
Use of Stronger Coupling Reagents Employ more potent coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).These reagents form highly reactive activated esters that can overcome the steric hindrance of the N-methylated amine.
Microwave-Assisted Coupling If available, use a microwave peptide synthesizer for the coupling of Fmoc-N-Me-Dab(Boc)-OH. A typical cycle might be 30 watts for 30 seconds, followed by 5 minutes at 50°C.Microwave energy can accelerate the coupling reaction, often leading to higher efficiency in a shorter time.[7]
Problem 2: Incomplete Fmoc Deprotection of the N-Methylated Residue

Symptoms:

  • A persistent blue color with the bromophenol blue test after the standard deprotection time.

  • Truncated sequences observed in the final product analysis.

Causality: The steric bulk of the N-methyl group and the surrounding peptide chain can sometimes hinder the access of the piperidine base to the Fmoc group.

Solutions:

Strategy Detailed Protocol Rationale
Extended Deprotection Time Increase the Fmoc deprotection time to 20-30 minutes. You can perform this as a single extended step or as two separate treatments of 10-15 minutes each.Allows more time for the piperidine to access and cleave the sterically hindered Fmoc group.
Use of DBU in the Deprotection Cocktail Add 1-2% (v/v) of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to your 20% piperidine in DMF deprotection solution.DBU is a stronger, non-nucleophilic base that can enhance the rate of Fmoc removal, especially for sterically hindered residues.[1]
Problem 3: Aggregation Persists Even After Incorporating Fmoc-N-Me-Dab(Boc)-OH

Symptoms:

  • Continued observation of resin shrinking or clumping.

  • Poor solvation of the resin-bound peptide.

  • Low crude peptide purity with a complex chromatogram.

Causality: While N-methylation is a powerful tool, a single incorporation may not be sufficient for highly aggregation-prone sequences. The location of the N-methylated residue also plays a critical role.

Solutions:

Strategy Detailed Protocol Rationale
Strategic Placement of the N-Methylated Residue If possible, introduce the N-methylated amino acid in the middle of a hydrophobic stretch of residues.This helps to break up the most problematic aggregating regions of the peptide.
Incorporate a Second N-Methylated Residue For very long or difficult sequences, consider incorporating a second N-methylated amino acid. A spacing of 6-8 residues between N-methylated amino acids is a good starting point.Multiple disruption points can be more effective at preventing aggregation throughout the growing peptide chain.
Use of Chaotropic Salts During problematic coupling steps, wash the resin with a solution of a chaotropic salt, such as 0.5 M LiCl in DMF, before proceeding with the coupling.[2]These salts disrupt non-covalent interactions and can help to break up aggregates, making the reactive sites more accessible.
Solvent Optimization Consider using N-Methyl-2-pyrrolidone (NMP) as a solvent instead of or in combination with DMF. Adding up to 20% Dimethyl Sulfoxide (DMSO) to the DMF can also improve solvation.[1]These solvents have better solvating properties for aggregated peptides and can help to improve reaction kinetics.

Experimental Workflow & Diagrams

Standard Coupling Protocol for Fmoc-N-Me-Dab(Boc)-OH

G start Fmoc-Deprotected Peptide Resin wash1 Wash with DMF (3x) start->wash1 activation Pre-activate Fmoc-N-Me-Dab(Boc)-OH (4 eq) with HATU (3.9 eq) and DIPEA (8 eq) in DMF for 5 min wash1->activation coupling Add activated amino acid solution to resin. React for 2-4 hours. activation->coupling wash2 Wash with DMF (3x) coupling->wash2 monitoring Perform Kaiser Test wash2->monitoring decision Test Negative? monitoring->decision double_coupling Repeat Activation and Coupling Steps decision->double_coupling No next_cycle Proceed to next Fmoc Deprotection decision->next_cycle Yes double_coupling->wash2

Caption: Recommended workflow for coupling Fmoc-N-Me-Dab(Boc)-OH.

Mechanism of Aggregation Disruption

G cluster_0 Aggregated Peptides (β-Sheet) cluster_1 N-Methylated Peptide a1 ---N-H···O=C--- a2 ---C=O···H-N--- a1->a2 a3 ---N-H···O=C--- a2->a3 b1 ---N-CH3  O=C--- b2 ---C=O   H-N--- b1->b2 disruption Hydrogen Bond Disruption cluster_0 cluster_0 cluster_0->disruption cluster_1 cluster_1 cluster_1->disruption No H-bond donation

Caption: N-methylation disrupts the hydrogen bonds that cause aggregation.

Analytical Methods for Detecting Aggregation

It is crucial to monitor for aggregation during and after synthesis. Here are some common analytical techniques:

Method Principle Application
Size Exclusion Chromatography (SEC-HPLC) Separates molecules based on their size. Aggregates will elute earlier than the monomeric peptide.[8]Quantitative analysis of aggregates in the crude and purified peptide.[8]
Dynamic Light Scattering (DLS) Measures the size distribution of particles in a solution.Can detect the presence of a wide range of aggregate sizes.[9]
UV-Vis Spectroscopy Aggregation can cause light scattering, leading to an increase in absorbance at higher wavelengths (e.g., 340-600 nm).[10]A simple and rapid method for qualitatively assessing aggregation.[10]
Tryptophan Fluorescence If the peptide contains a tryptophan residue, its fluorescence properties can change upon aggregation.[11]A sensitive method to monitor the kinetics of aggregation.[11]

Conclusion

The strategic incorporation of Fmoc-N-Me-Dab(Boc)-OH is a highly effective method for mitigating aggregation during solid-phase peptide synthesis. By understanding the underlying principles and employing the troubleshooting strategies outlined in this guide, researchers can significantly improve the success rate of synthesizing difficult peptide sequences. Careful planning of the placement of the N-methylated residue, optimization of coupling and deprotection conditions, and diligent analytical monitoring are key to achieving high-purity peptides.

References

  • Amijee, H., et al. (2007). N-methylated peptide inhibitors of β-amyloid aggregation and toxicity. Life Sciences 2007. [Link]

  • ResearchGate. Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. [Link]

  • Google Patents. CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • AAPPTEC. Peptide Synthesis - FAQ. [Link]

  • AAPPTEC. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Der-Sarkissian, A., et al. (2003). Design of an N-Methylated Peptide Inhibitor of α-Synuclein Aggregation Guided by Solid-State NMR. Journal of the American Chemical Society. [Link]

  • MDPI. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]

  • National Center for Biotechnology Information. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. [Link]

  • ACS Publications. Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. [Link]

  • PubChem. Fmoc-N-Me-Dab(Boc)-OH. [Link]

  • Springer Nature Experiments. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. [Link]

  • Aapptec Peptides. Fmoc-D-Dab(Boc)-OH [114360-56-4]. [Link]

  • Aapptec Peptides. Fmoc-Dab(Boc)-OH, CAS 125238-99-5. [Link]

  • National Center for Biotechnology Information. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. [Link]

  • National Center for Biotechnology Information. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. [Link]

  • PubMed. A facile and dynamic assay for the detection of peptide aggregation. [Link]

  • ResearchGate. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. [Link]

  • ResearchGate. Peptide aggregation: insights from SEC-HPLC analysis. [Link]

  • ResearchGate. (PDF) ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. [Link]

  • University of the Incarnate Word. Synthesis of Poly-N-Methylated Peptides Against Malaria. [Link]

  • MDPI. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. [Link]

  • Biotage. What do you do when your peptide synthesis fails?. [Link]

  • ACS Publications. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. [Link]

  • Intertek. Protein Aggregation Analysis. [Link]

Sources

Reference Data & Comparative Studies

Comparative

Comparative Guide: Mass Spectrometry Identification of N-Me-Dab Fragments

Executive Summary The unambiguous identification of non-proteinogenic amino acids like N-methyl-2,4-diaminobutyric acid (N-Me-Dab) is a critical challenge in the characterization of peptide therapeutics (e.g., polymyxin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The unambiguous identification of non-proteinogenic amino acids like N-methyl-2,4-diaminobutyric acid (N-Me-Dab) is a critical challenge in the characterization of peptide therapeutics (e.g., polymyxin derivatives) and siderophores. N-Me-Dab (Residue MW: 114.079 Da) is isobaric with Ornithine (Orn) and nominally isobaric with Asparagine (Asn). Standard low-resolution MS/MS often fails to distinguish these residues due to identical nominal masses and similar fragmentation efficiencies.

This guide compares High-Resolution Higher-energy Collisional Dissociation (HCD) against traditional Low-Resolution Collision Induced Dissociation (CID) . We demonstrate that HCD with stepped collision energy is the superior methodology, providing the necessary diagnostic "satellite ions" to structurally validate N-Me-Dab and distinguish it from its isomers.

The Challenge: Isobaric Ambiguity

In peptide sequencing, N-Me-Dab presents a "blind spot" for standard algorithms because its precursor mass and primary immonium ion overlap with common residues.

ResidueFormula (Residue)Monoisotopic Mass (Da)Immonium Ion (

)
Structural Risk
N-Me-Dab

114.0793 87.0920 Isomer of Ornithine
Ornithine

114.0793 87.0920 Isomer of N-Me-Dab
Asparagine

114.042987.0558Mass accuracy <10ppm required to distinguish

The Core Problem: Both N-Me-Dab and Ornithine produce a dominant immonium ion at


 87.09. Relying solely on this primary fragment leads to misidentification. Differentiation requires the detection of secondary fragments  (neutral losses) specific to the side-chain architecture.

Comparative Analysis: HCD vs. CID

Alternative A: Low-Resolution Ion Trap CID
  • Mechanism: Resonant excitation of the precursor ion.

  • Limitation: The "1/3 Rule" (low mass cutoff) often prevents the detection of low-

    
     diagnostic ions (e.g., 
    
    
    
    < 100) derived from the immonium ion. Furthermore, CID is a "slow heating" method, often favoring the lowest energy pathway (usually water or ammonia loss) rather than the informative skeletal cleavages required here.
  • Verdict: Insufficient for definitive N-Me-Dab assignment.

Alternative B: High-Resolution Orbitrap HCD (Recommended)
  • Mechanism: Beam-type collision in a multipole cell followed by Orbitrap detection.

  • Advantage: No low-mass cutoff allows detection of secondary immonium fragments (

    
     44, 56, 70). High mass accuracy (<5 ppm) distinguishes N-Me-Dab from Asparagine.
    
  • Verdict: Superior. The higher energy regime of HCD accesses cross-ring cleavages and side-chain fragmentations that are structurally diagnostic.

Mechanistic Insight: The "Ornithine Effect" vs. N-Me-Dab

To distinguish these isomers, we exploit the Ornithine Effect —the kinetic propensity of Ornithine to cyclize and expel ammonia (


) to form a stable lactam ring.[1] N-Me-Dab, lacking the specific chain length for stable 6-membered lactam formation (or 5-membered, depending on substitution), exhibits a distinct fragmentation pathway involving methylamine loss or direct chain cleavage.
Visualization: Fragmentation Pathways[1][2]

FragmentationPathways Precursor Precursor Ion (Peptide-M+H)+ Imm_Ion Immonium Ion (m/z 87.09) Precursor->Imm_Ion HCD Fragmentation Orn_Path Ornithine Pathway (Cyclization) Imm_Ion->Orn_Path If Ornithine Dab_Path N-Me-Dab Pathway (Side Chain Cleavage) Imm_Ion->Dab_Path If N-Me-Dab Frag_Orn Diagnostic Ion: m/z 70.06 (-NH3, Lactam) Orn_Path->Frag_Orn Loss of NH3 (17 Da) Frag_Dab Diagnostic Ion: m/z 56.05 (-CH3NH2) Dab_Path->Frag_Dab Loss of CH3NH2 (31 Da)

Figure 1: Divergent fragmentation pathways for isomeric immonium ions. Ornithine favors cyclization/ammonia loss, while N-Me-Dab favors methylamine loss or internal cleavage.

Experimental Protocol: Self-Validating Workflow

This protocol uses Stepped HCD to ensure both precursor identification and the generation of high-energy diagnostic ions.

Step 1: LC-MS Configuration
  • Instrument: Q-Exactive / Orbitrap Exploris / Tribrid Series.

  • Column: C18 Reverse Phase (Note: N-Me-Dab is polar; use low initial organic % to ensure retention).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

Step 2: MS/MS Acquisition Method (Targeted-SIM / ddMS2)
  • Resolution: 30,000 or 60,000 (at

    
     200). Crucial for separating Asn interference.
    
  • Isolation Window: 1.0 - 1.5 Da.

  • Fragmentation: Stepped HCD .

    • Settings: 25, 35, 45 NCE (Normalized Collision Energy).

    • Reasoning: Low energy (25) preserves the molecular ion and sequence ladder (

      
       ions). High energy (45) destroys the backbone but maximizes the yield of the diagnostic immonium satellite ions (
      
      
      
      < 100).
Step 3: Data Analysis & Validation Criteria

To confirm N-Me-Dab, the spectrum must satisfy the following Boolean logic:

  • Exact Mass Check: Precursor mass error < 5 ppm vs. theoretical

    
    . (Rules out Asn).
    
  • Immonium Presence: Strong peak at

    
     87.0920.
    
  • Diagnostic Ratio:

    • Ornithine: High intensity of

      
       70.065 (
      
      
      
      ).
    • N-Me-Dab (

      
      ):  Presence of 
      
      
      
      56.05 (
      
      
      ) OR specific internal fragments depending on methylation site (
      
      
      vs
      
      
      ).

Supporting Data: Diagnostic Ion Table

The following table summarizes the key ions required to differentiate the residues.

Fragment TypeN-Me-Dab (

)
OrnithineAsparagine
Precursor

Mass
0 Da0 Da-0.036 Da
Immonium Ion 87.0920 87.0920 87.0558
Satellite Ion 1 56.0500 (Loss of

)
70.0653 (Loss of

)
70.0293 (Loss of

)
Satellite Ion 2 44.0500 (Backbone)43.0184 (Side chain)44.0136 (Carboxamide)
Characteristic Loss -31 Da (Methylamine)-17 Da (Ammonia)-17 Da (Ammonia)

Interpretation:

  • If you see

    
     87.09 and a strong 
    
    
    
    70.06, the residue is Ornithine .
  • If you see

    
     87.09 and a strong 
    
    
    
    56.05 (and absence/low abundance of 70.06), the residue is N-Me-Dab .
  • If you see

    
     87.05, the residue is Asparagine .[2]
    

References

  • Differentiation of Isomeric Amino Acids: Perez Hurtado, P., & O'Connor, P. B. (2012).[3] Differentiation of isomeric amino acid residues in proteins and peptides using mass spectrometry.[3][4] Mass Spectrometry Reviews. Link

  • The Ornithine Effect: McGee, W. M., & McLuckey, S. A. (2013). The ornithine effect in peptide cation dissociation. Journal of Mass Spectrometry. Link

  • Immonium Ion Reference: IonSource. Monoisotopic amino acid residue masses and immonium ion masses.[5] Link

  • HCD Fragmentation Mechanics: Olsen, J. V., et al. (2007). Higher-energy C-trap dissociation for peptide modification analysis. Nature Methods. Link

Sources

Validation

purity assessment of Fmoc-N-Me-Dab(Boc)-OH raw material

Definitive Purity Assessment Guide: Fmoc-N-Me-Dab(Boc)-OH for Therapeutic Peptide Synthesis Executive Summary: The "N-Methyl" Precision Trap In the development of proteolytic-resistant therapeutic peptides, Fmoc-N-Me-Dab...

Author: BenchChem Technical Support Team. Date: February 2026

Definitive Purity Assessment Guide: Fmoc-N-Me-Dab(Boc)-OH for Therapeutic Peptide Synthesis

Executive Summary: The "N-Methyl" Precision Trap

In the development of proteolytic-resistant therapeutic peptides, Fmoc-N-Me-Dab(Boc)-OH (CAS: 2044702-38-5) is a high-value building block. The introduction of the


-methyl group on the 

-amine serves two critical functions: it sterically hinders enzymatic degradation and alters the peptide backbone conformation (often inducing cis-peptide bonds) to improve receptor selectivity.

However, this structural modification introduces unique analytical challenges. Unlike standard amino acids,


-methylated derivatives exhibit rotameric isomerism  in NMR and require specialized chiral chromatography to separate enantiomers that may racemize during the harsh methylation synthesis.

This guide provides a validated, self-consistent framework for assessing the purity of Fmoc-N-Me-Dab(Boc)-OH, contrasting "Premium Grade" isolated material against "Standard Grade" or in-situ generated alternatives.

Critical Quality Attributes (CQAs)

To ensure successful Solid-Phase Peptide Synthesis (SPPS), the raw material must meet the following stringent specifications.

AttributeSpecificationAnalytical Justification
Appearance White to off-white powderColored material indicates incomplete washing of methylation reagents (e.g., iodine/oxidized byproducts).
Chemical Purity (HPLC) ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

98.5%
Critical: Must resolve the unmethylated impurity (Fmoc-Dab(Boc)-OH), which acts as a chain terminator or deletion source.
Enantiomeric Purity (Chiral HPLC)

99.5% L-isomer
Methylation conditions (e.g., MeI/NaH) are prone to causing racemization. D-isomer incorporation ruins peptide activity.
Identity (NMR) Conforms (Rotamers visible)

-Me amino acids show distinct cis/trans rotamers around the Fmoc-carbamate bond.
Water Content (KF)

1.0%
Excess water hydrolyzes active esters during coupling (e.g., HATU/DIC), lowering yield.

Analytical Workflows & Protocols

Protocol A: Assessment of Chemical Purity (RP-HPLC)

Differentiation of Methylated vs. Unmethylated species.

The


-methyl group adds significant lipophilicity. A standard C18 gradient is sufficient for separation, but peak shape may be broad due to rotamer interconversion on the column timescale.
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% TFA in Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

  • Gradient: 30% B to 100% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 50°C (Crucial: Higher temperature accelerates rotamer exchange, sharpening the peaks).

  • Detection: UV at 220 nm (Amide bond) and 254 nm (Fmoc group).

Interpretation:

  • Fmoc-N-Me-Dab(Boc)-OH: Elutes later (~10-12 min).

  • Impurity (Fmoc-Dab(Boc)-OH): Elutes earlier (~8-9 min). Limit: < 0.5%.

Protocol B: Assessment of Enantiomeric Purity (Chiral HPLC)

The Gold Standard for Racemization Control.

Standard C18 cannot separate D/L isomers. We utilize a polysaccharide-based stationary phase in Reverse Phase mode for compatibility with MS if needed.

  • Column: Lux® 5 µm Cellulose-2 (Phenomenex) or Chiralpak® AD-RH.

  • Dimensions: 250 x 4.6 mm.[1][2]

  • Mobile Phase: 60% Acetonitrile / 40% Water (containing 0.1% TFA).

  • Mode: Isocratic.

  • Flow Rate: 0.8 mL/min.

  • Temperature: 25°C.

  • Detection: UV 254 nm.

Interpretation:

  • L-Isomer (Product): Major peak.

  • D-Isomer (Impurity): Minor peak (typically elutes before L-isomer on Cellulose-2, but must be confirmed with a racemic standard).

Protocol C: Identity Verification via NMR (The Rotamer Check)

Distinguishing Physical Property from Impurity.

When analyzing Fmoc-N-Me-Dab(Boc)-OH by


H-NMR (DMSO-d6), you will observe two sets of signals for the Fmoc methylene protons and the N-methyl singlet.
  • N-Methyl Singlet: Appears as two unequal peaks around 2.7–2.9 ppm (approx. ratio 3:1 or 2:1).

  • Validation: To prove these are rotamers and not impurities, perform a Variable Temperature (VT) NMR experiment. Heating the sample to 80°C will cause the peaks to coalesce into a single sharp average signal.

Comparative Performance Guide

The following comparison illustrates the impact of raw material grade on the synthesis of a hypothetical difficult peptide sequence: H-Phe-Pro-(N-Me-Dab)-Leu-OH.

FeaturePremium Grade (Isolated) Economy / In-Situ Generated
Purity Source Purified via crystallization/column chromatography.Often made "on-resin" or supplied as crude precipitate.
N-Me Purity > 99%85% - 95% (Variable)
Unmethylated Content < 0.1%2% - 10% (Incomplete methylation)
SPPS Consequence Clean Coupling: Using HATU/HOAt, coupling proceeds to >99% conversion.Deletion Sequences: The 5% unmethylated impurity competes for coupling. Since it is less sterically hindered, it couples faster than the N-Me product, enriching the impurity in the final peptide.
Purification Yield High (>60%): Main peak is easily isolated.Low (<20%): The "Des-Methyl" peptide impurity elutes extremely close to the product, requiring shallow gradients and heart-cutting, leading to massive yield loss.

Visualizations

Figure 1: Quality Control Decision Matrix

A logical workflow for accepting or rejecting raw material batches.

QC_Workflow Start Raw Material Receipt Fmoc-N-Me-Dab(Boc)-OH Visual Visual Inspection (White Powder?) Start->Visual NMR 1H-NMR Analysis (DMSO-d6) Visual->NMR Pass Reject REJECT BATCH Visual->Reject Fail (Color/Clumps) RotamerCheck Are Rotamers Present? (Double peaks at 2.8ppm) NMR->RotamerCheck HPLC_Chem RP-HPLC (C18) Chemical Purity RotamerCheck->HPLC_Chem Yes (Normal) RotamerCheck->Reject No (Wrong Structure) Unmethylated Unmethylated Impurity < 0.5%? HPLC_Chem->Unmethylated HPLC_Chiral Chiral HPLC (Cellulose-2) Enantiomeric Purity Unmethylated->HPLC_Chiral Yes Unmethylated->Reject No (>0.5% Impurity) Racemization L-Isomer > 99.5%? HPLC_Chiral->Racemization Release RELEASE FOR SYNTHESIS Racemization->Release Yes Racemization->Reject No (High D-Isomer)

Caption: Figure 1. Step-by-step Quality Control workflow ensuring chemical and chiral integrity before SPPS usage.

Figure 2: The "Deletion Sequence" Risk Pathway

Why purity matters: The kinetic advantage of impurities.

Impurity_Risk RawMat Raw Material Batch (95% Pure) Impurity Impurity: Fmoc-Dab(Boc)-OH (Unmethylated) RawMat->Impurity 5% Contamination Product Active: Fmoc-N-Me-Dab(Boc)-OH RawMat->Product 95% Content Coupling Coupling Step (Resin-AA-NH2) Impurity->Coupling Kinetics_Fast FAST Reaction (No Steric Hindrance) Impurity->Kinetics_Fast Product->Coupling Kinetics_Slow SLOW Reaction (Steric Hindrance) Product->Kinetics_Slow Result_Bad Impurity Sequence (Des-Methyl Peptide) Coupling->Result_Bad Enriched due to Faster Kinetics Result_Good Target Peptide Coupling->Result_Good

Caption: Figure 2. Kinetic competition during SPPS. Unmethylated impurities couple faster than the hindered N-Me product, leading to impurity enrichment in the final peptide.

References

  • PubChem. "Fmoc-N-Me-Dab(Boc)-OH Compound Summary." National Library of Medicine. Accessed October 2023.[3] [Link]

  • Phenomenex. "HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases." Phenomenex Technical Notes. [Link]

  • Di Gioia, M. L., et al. "N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity." Mini-Reviews in Medicinal Chemistry, 2016. [Link]

  • Biron, E., et al. "Optimized Selective N-Methylation of Peptides on Solid Support." Journal of Peptide Science, 2006. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Chiral Analysis of Fmoc-N-Me-Dab(Boc)-OH

Introduction: The Structural Significance and Analytical Challenge of Fmoc-N-Me-Dab(Boc)-OH In the landscape of modern peptide synthesis, non-proteinogenic amino acids are indispensable tools for crafting peptides with e...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance and Analytical Challenge of Fmoc-N-Me-Dab(Boc)-OH

In the landscape of modern peptide synthesis, non-proteinogenic amino acids are indispensable tools for crafting peptides with enhanced stability, constrained conformations, and novel biological activities. Among these, Fmoc-N-Me-Dab(Boc)-OH stands out as a critical building block. Its structure—featuring an N-terminal Fluorenylmethyloxycarbonyl (Fmoc) group, N-methylation on the alpha-amino group, and a side-chain tert-Butoxycarbonyl (Boc) protecting group—offers peptide chemists a unique scaffold for creating advanced therapeutic peptides.

The stereochemistry of this building block is of paramount importance. The incorporation of even minute quantities of the incorrect enantiomer (D-Fmoc-N-Me-Dab(Boc)-OH) into a peptide sequence results in the formation of diastereomeric impurities.[1] These impurities can be exceptionally difficult to remove and may introduce unpredictable pharmacological or toxicological effects, compromising drug safety and efficacy.[2][3] Therefore, robust, accurate, and efficient analytical methods for confirming the enantiomeric purity of Fmoc-N-Me-Dab(Boc)-OH are not just a matter of quality control; they are a foundational requirement for successful drug development.

This guide provides an in-depth comparison of the primary analytical techniques for the chiral analysis of this challenging molecule. We will move beyond simple protocols to explore the causality behind methodological choices, comparing High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) to equip researchers with the expertise needed to select and implement the optimal strategy for their specific needs.

The Analytical Conundrum: Why is Fmoc-N-Me-Dab(Boc)-OH a Challenge?

The chiral analysis of this molecule is not trivial due to a confluence of structural features:

  • N-Methylation: The absence of a proton on the alpha-amino nitrogen precludes the use of chiral selectors that rely on hydrogen bonding with a primary amine, such as crown ether-based stationary phases.[4] This demands alternative chiral recognition mechanisms.

  • Bulky Protecting Groups: The large, hydrophobic Fmoc and Boc groups dominate the molecule's character. While they can sterically hinder access to the chiral center, they also provide crucial sites for π-π stacking and hydrophobic interactions with a suitable chiral stationary phase (CSP).

  • Amphoteric Nature: The presence of a carboxylic acid group means the molecule's charge state is pH-dependent, which is a critical consideration for mobile phase design in HPLC and background electrolyte formulation in CE.

I. Chiral High-Performance Liquid Chromatography (HPLC): The Industry Standard

HPLC is the most established and widely adopted technique for chiral separations due to its robustness, versatility, and wide availability of chiral stationary phases (CSPs). The fundamental principle involves the differential interaction between the enantiomers and the CSP, leading to different retention times.

Causality of CSP Selection

For a molecule like Fmoc-N-Me-Dab(Boc)-OH, the choice of CSP is the most critical experimental decision.

  • Polysaccharide-Based CSPs: These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are the workhorses of chiral HPLC. Their effectiveness stems from the formation of transient diastereomeric complexes with the analyte through a combination of hydrogen bonding, dipole-dipole, steric, and, most importantly for this analyte, π-π interactions between the Fmoc group and the phenyl groups on the CSP backbone.[1][5] Immobilized polysaccharide CSPs (e.g., CHIRALPAK® IA, IC, ID) offer the significant advantage of being compatible with a wider range of organic solvents, enhancing method development flexibility.

  • Macrocyclic Glycopeptide CSPs: Phases like those based on Teicoplanin or Vancomycin are known for their multi-modal separation capabilities.[6][7] They possess a complex structure with multiple chiral centers, aromatic rings, and ionizable groups, allowing for a combination of hydrophobic, ionic, and hydrogen-bonding interactions.[7] Their versatility makes them a strong candidate for screening.

  • Quinine-Based Anion-Exchanger CSPs: These CSPs are specifically designed for the enantioseparation of acidic compounds. The mechanism relies on an ion-pairing interaction between the deprotonated carboxylic acid of the analyte and the protonated tertiary amine of the quinine selector, supplemented by hydrogen bonding, π-π, and steric interactions.[8] They have shown excellent performance for various N-Fmoc protected amino acids.[8]

Experimental Protocol: Chiral HPLC using a Polysaccharide-Based CSP

This protocol provides a robust starting point for method development.

1. System Preparation:

  • HPLC System: A standard HPLC or UHPLC system equipped with a UV detector.
  • Column: CHIRALPAK® IC-3 (3 µm, 4.6 x 150 mm) or equivalent immobilized polysaccharide-based column.
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Hexane/Heptane.
  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Isopropanol (IPA)/Ethanol (EtOH).
  • Rationale: TFA is a common acidic additive used to suppress the ionization of the carboxylic acid, ensuring a consistent analyte form and improving peak shape. The normal phase (Hexane/IPA) mode is often highly effective for polysaccharide CSPs.

2. Sample Preparation:

  • Accurately weigh and dissolve Fmoc-N-Me-Dab(Boc)-OH standard in the mobile phase to a final concentration of ~0.5 mg/mL.
  • Ensure the sample is fully dissolved and filter through a 0.22 µm syringe filter if necessary.

3. Chromatographic Method:

  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25 °C.
  • Detection Wavelength: 265 nm (for the Fmoc chromophore).
  • Injection Volume: 5 µL.
  • Isocratic Elution: Start with a screening gradient, for example, 90:10 (A:B). Adjust the ratio of Hexane/Heptane to Alcohol (e.g., 80:20, 70:30) to optimize resolution (Rs) and retention time.
  • Self-Validation: The method is validated by injecting a racemic standard to confirm the separation of two distinct peaks and then injecting the individual L- and D-enantiomer standards (if available) to confirm peak identity. The resolution between the two enantiomeric peaks should be ≥ 2.0 for baseline separation.
Diagram: HPLC Method Development Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis & Optimization cluster_validation Validation SamplePrep Prepare 0.5 mg/mL Sample & Standards Screening Initial Screening (e.g., 90:10 Hexane:IPA) SamplePrep->Screening MobilePhase Prepare Mobile Phases (e.g., Hexane/IPA + 0.1% TFA) MobilePhase->Screening Optimization Optimize Mobile Phase (Adjust % Alcohol) Screening->Optimization Resolution < 2.0 Resolution Check Resolution (Rs) Target Rs >= 2.0 Screening->Resolution Resolution >= 2.0 TempFlow Optimize Temperature & Flow Rate Optimization->TempFlow Fine-tuning Optimization->Resolution TempFlow->Resolution Resolution->Optimization Fail FinalMethod Final Validated Method Resolution->FinalMethod Pass

Caption: Workflow for chiral HPLC method development.

II. Chiral Supercritical Fluid Chromatography (SFC): The Fast and Green Alternative

SFC has emerged as a powerful technique for chiral separations, often providing significant advantages in speed and environmental impact over traditional HPLC.[9] It uses supercritical CO2 as the primary mobile phase, which has liquid-like solvating power but gas-like viscosity and diffusivity.[10] This results in lower backpressure and allows for much higher flow rates, drastically reducing analysis times.[11]

Why Choose SFC for this Analyte?
  • Speed: Analysis times can often be reduced by a factor of 5-10 compared to HPLC.

  • Orthogonal Selectivity: The unique properties of the supercritical fluid mobile phase can lead to different chiral recognition patterns compared to liquid-phase chromatography, sometimes achieving separations not possible with HPLC.[10]

  • Reduced Solvent Consumption: Replacing the bulk of the organic mobile phase with environmentally benign CO2 significantly reduces solvent purchase and disposal costs.[11]

Experimental Protocol: Chiral SFC

The same CSPs that are effective in normal-phase HPLC are typically the first choice for SFC.

1. System Preparation:

  • SFC System: An analytical SFC system with a back-pressure regulator (BPR) and UV detector.
  • Column: CHIRALPAK® IC (5 µm, 4.6 x 250 mm). (Note: Longer columns are common in SFC).
  • Mobile Phase A (Supercritical Fluid): Instrument-grade CO2.
  • Mobile Phase B (Co-solvent): Methanol or Ethanol.

2. Sample Preparation:

  • Dissolve Fmoc-N-Me-Dab(Boc)-OH in the co-solvent (Methanol/Ethanol) to a final concentration of ~0.5 mg/mL.

3. Chromatographic Method:

  • Flow Rate: 3.0 mL/min.
  • Outlet Pressure (BPR): 150 bar.
  • Column Temperature: 40 °C.
  • Detection Wavelength: 265 nm.
  • Injection Volume: 2 µL.
  • Isocratic Elution: Start with 15% Methanol co-solvent. Adjust the percentage of the co-solvent (e.g., 10% to 30%) to optimize the separation.
  • Causality: In SFC, the alcohol co-solvent is the strong eluting solvent. Increasing its percentage reduces retention time, while decreasing it increases retention and often improves resolution. Temperature and pressure also play a key role in controlling the density and solvating power of the supercritical fluid mobile phase.
Diagram: Key Components of an SFC System

SFC_System CO2_Source CO2 Cylinder Chiller SFC_Pump SFC Pump CO2_Source->SFC_Pump Solvent_Pump Co-solvent Pump Solvent_Pump->SFC_Pump Injector Autosampler SFC_Pump->Injector Column Chiral Column Column Oven Injector->Column Detector UV Detector Column->Detector BPR Back-Pressure Regulator (BPR) Detector->BPR Waste Waste/Collection BPR->Waste

Caption: Simplified schematic of an SFC system.

III. Chiral Capillary Electrophoresis (CE): The High-Efficiency, Low-Consumption Method

CE is a high-resolution separation technique that requires minimal sample and solvent volumes.[12] Separation occurs in a narrow-bore capillary based on the differential migration of analytes in an applied electric field.[13] For chiral separations, a chiral selector is added to the background electrolyte (BGE).

The CE Advantage: When to Use It
  • Sample Limitation: CE is the method of choice when the sample amount is extremely limited.

  • High Efficiency: It can generate extremely sharp peaks and high theoretical plate counts, enabling the separation of closely related impurities.

  • Rapid Method Development: Screening different chiral selectors is fast, as it only involves changing the BGE composition, not the entire column.

Mechanism: The Role of Cyclodextrins

Cyclodextrins (CDs) are the most widely used chiral selectors in CE.[14][15][16] These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. The separation mechanism is based on the differential formation of inclusion complexes between the enantiomers and the CD. The bulky, hydrophobic Fmoc and Boc groups of the analyte can enter the CD cavity, and subtle differences in the fit and external interactions for the D- and L-enantiomers lead to different effective mobilities and, thus, separation.[12]

Experimental Protocol: Chiral CE with Cyclodextrin Selector

1. System Preparation:

  • CE System: A standard CE system with a UV detector.
  • Capillary: Fused-silica capillary, 50 µm I.D., ~50 cm total length.
  • Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 7.0, containing 15 mM Beta-Cyclodextrin (β-CD).
  • Rationale: A neutral pH ensures the analyte is anionic (deprotonated carboxyl group), allowing it to migrate against the electroosmotic flow (EOF) in a bare fused-silica capillary. β-CD is a common, effective, and economical starting point for screening.

2. Sample Preparation:

  • Dissolve Fmoc-N-Me-Dab(Boc)-OH in water or BGE to a final concentration of ~0.2 mg/mL.

3. Electrophoretic Method:

  • Capillary Conditioning: Rinse with 0.1 M NaOH, then water, then BGE.
  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
  • Separation Voltage: 20 kV (Normal polarity).
  • Temperature: 25 °C.
  • Detection Wavelength: 214 nm or 265 nm.
  • Optimization: If resolution is insufficient, screen other CDs (e.g., hydroxypropyl-β-CD, sulfated-β-CD) or modify the BGE by adding organic modifiers (e.g., methanol) or changing the pH.
Diagram: Principle of Chiral CE Separation

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Fmoc-N-Me-Dab(Boc)-OH

The core principle underpinning these procedures is to treat Fmoc-N-Me-Dab(Boc)-OH as a hazardous chemical waste. This approach is dictated by the potential hazards associated with its structural components: the fluoreny...

Author: BenchChem Technical Support Team. Date: February 2026

The core principle underpinning these procedures is to treat Fmoc-N-Me-Dab(Boc)-OH as a hazardous chemical waste. This approach is dictated by the potential hazards associated with its structural components: the fluorenylmethyloxycarbonyl (Fmoc) protecting group, the diaminobutyric acid (Dab) core, and the tert-butyloxycarbonyl (Boc) protecting group.

Hazard Assessment and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for Fmoc-N-Me-Dab(Boc)-OH is not consistently available, data from the non-methylated analog, Fmoc-Dab(Boc)-OH, and other Fmoc-protected amino acids provide a strong basis for hazard assessment. The Globally Harmonized System (GHS) classifications for similar compounds suggest the following potential hazards[1][2]:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Some sources also indicate potential for harm if swallowed or inhaled[1]. Therefore, rigorous adherence to safety protocols is essential.

Table 1: Essential Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields or a face shield, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[3]Protects against accidental splashes of solutions or airborne powder, which can cause serious eye irritation[1][2].
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact, which can lead to irritation[1][2].
Body Protection A standard laboratory coat.Protects against incidental contact with the chemical.
Respiratory Protection A NIOSH-approved respirator is recommended if there is a potential for generating dust or aerosols.[4]Minimizes the risk of inhaling the powder, which may cause respiratory tract irritation[1][2]. Work in a well-ventilated area or a fume hood is advised.

Step-by-Step Disposal Protocol for Unused Fmoc-N-Me-Dab(Boc)-OH

The primary directive for the disposal of unused or expired Fmoc-N-Me-Dab(Boc)-OH is to manage it as hazardous chemical waste. This must be conducted through a licensed hazardous waste disposal service, in accordance with institutional, local, state, and federal regulations[4].

Step 1: Waste Segregation

  • Action: Do not mix Fmoc-N-Me-Dab(Boc)-OH with other waste streams, particularly aqueous or incompatible chemical waste. It should be segregated as a solid chemical waste.

  • Causality: Mixing with incompatible materials could lead to unforeseen chemical reactions, while proper segregation is a cornerstone of safe and compliant chemical waste management.

Step 2: Container Selection

  • Action: Place the solid Fmoc-N-Me-Dab(Boc)-OH into a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass container is suitable.

  • Causality: A robust and compatible container prevents leakage and reaction with the container material.

Step 3: Labeling

  • Action: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "Fmoc-N-Me-Dab(Boc)-OH". Include the approximate quantity and the date of accumulation.

  • Causality: Clear and accurate labeling is a regulatory requirement and ensures that waste handlers are aware of the container's contents and associated hazards.

Step 4: Storage Pending Disposal

  • Action: Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area. This area should be away from general laboratory traffic and incompatible materials. For long-term storage pending pickup, refrigeration at 2-8°C is advisable to maintain chemical stability, similar to the storage conditions for the pure product[5].

  • Causality: Proper storage minimizes the risk of accidental spills, exposure, and degradation of the waste, which could create additional hazards.

Step 5: Arrange for Pickup

  • Action: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup by a licensed hazardous waste contractor.

  • Causality: EHS professionals are trained to handle and transport hazardous materials in compliance with all relevant regulations.

Disposal of Contaminated Materials and SPPS Waste

The use of Fmoc-N-Me-Dab(Boc)-OH in solid-phase peptide synthesis (SPPS) generates various waste streams that also require proper disposal.

Contaminated Labware:

  • Solid Waste: Items such as gloves, weighing paper, and pipette tips that are contaminated with solid Fmoc-N-Me-Dab(Boc)-OH should be collected in a designated, labeled hazardous waste bag or container for solid chemical waste.

  • Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.

  • Glassware: Glassware should be decontaminated before washing. This can be achieved by rinsing with a suitable solvent (e.g., dimethylformamide - DMF, or a greener alternative like 2-methyltetrahydrofuran - 2-MeTHF[6]) and collecting the rinsate as hazardous liquid waste.

Liquid Waste from SPPS: The liquid waste generated during SPPS is a complex mixture and is considered hazardous. This includes:

  • Solvents: DMF and N-methyl-2-pyrrolidone (NMP) are common solvents in SPPS and are recognized as hazardous[6].

  • Deprotection Solutions: Solutions containing piperidine, used for Fmoc group removal, are alkaline and hazardous.

  • Coupling Reagent Residues: Residual coupling agents and their byproducts are also present.

Protocol for SPPS Liquid Waste:

  • Collect: All liquid waste from the synthesis, including washes and deprotection steps, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Segregate: Do not mix solvent waste with aqueous or acidic waste streams.

  • Label: Label the container as "Hazardous Waste" and list the primary components (e.g., "DMF, Piperidine, Peptide Synthesis Waste").

  • Dispose: Arrange for disposal through your institution's EHS department.

The significant volume of solvent waste in SPPS is a major environmental concern[7]. Researchers are encouraged to explore waste reduction strategies, such as wash-free synthesis protocols where applicable[8].

Decontamination and Spill Management

In the event of a small spill of solid Fmoc-N-Me-Dab(Boc)-OH:

  • Restrict Access: Cordon off the affected area to prevent the spread of the powder.

  • Wear PPE: Ensure appropriate PPE is worn, including a respirator if necessary.

  • Clean-up: Carefully sweep or vacuum (with a HEPA-filtered vacuum) the solid material. Avoid actions that generate dust. Place the collected material and any contaminated cleaning supplies into a sealed container for hazardous waste disposal.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, collecting the cloth as solid hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

For larger spills, evacuate the area and contact your institution's emergency response team immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Fmoc-N-Me-Dab(Boc)-OH and related waste.

DisposalWorkflow Fmoc-N-Me-Dab(Boc)-OH Disposal Workflow cluster_material Material Identification cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_actions Disposal Actions start Identify Waste Material unused_chemical Unused/Expired Fmoc-N-Me-Dab(Boc)-OH start->unused_chemical Solid contaminated_solids Contaminated Solids (gloves, paper) start->contaminated_solids Solid spps_liquid SPPS Liquid Waste (solvents, reagents) start->spps_liquid Liquid decon_rinsate Decontamination Rinsate start->decon_rinsate Liquid segregate Segregate as Hazardous Waste unused_chemical->segregate contaminated_solids->segregate spps_liquid->segregate decon_rinsate->segregate container Use Labeled, Compatible Container segregate->container store Store in Satellite Accumulation Area container->store contact_ehs Contact EHS for Pickup store->contact_ehs

Caption: Decision workflow for the disposal of Fmoc-N-Me-Dab(Boc)-OH and associated waste.

By adhering to these protocols, researchers can ensure the safe and responsible management of Fmoc-N-Me-Dab(Boc)-OH, thereby protecting themselves, their colleagues, and the environment.

References

  • PubChem. (n.d.). 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid. Retrieved from [Link]

  • Salehi, P., et al. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Molecules, 27(15), 4933. Retrieved from [Link]

  • Hleba, Y. B., et al. (2022). Total wash elimination for solid phase peptide synthesis. Chemical Science, 13(34), 10090-10097. Retrieved from [Link]

  • Biomatik. (2022, November 28). What are the Sustainability Challenges in Peptide Synthesis and Purification? Retrieved from [Link]

  • Biotage. (2023, February 6). Green solvents for solid phase peptide synthesis. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Fmoc-N-Me-Dab(Boc)-OH

Executive Summary & Risk Context Fmoc-N-Me-Dab(Boc)-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-gamma-methyl-N-gamma-tert-butyloxycarbonyl-L-2,4-diaminobutyric acid) presents a dual-hazard profile that is often underest...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

Fmoc-N-Me-Dab(Boc)-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-gamma-methyl-N-gamma-tert-butyloxycarbonyl-L-2,4-diaminobutyric acid) presents a dual-hazard profile that is often underestimated in standard safety data sheets (SDS).[1][2]

While the solid compound is generally classified as a Category 2 Irritant (Skin/Eye) and STOT SE 3 (Respiratory irritant), the operational risk profile elevates significantly during solubilization.[2] The N-methylation of the backbone alters the physicochemical properties, often resulting in a more hygroscopic and electrostatic powder compared to non-methylated analogs. Furthermore, this compound is almost exclusively processed in N,N-Dimethylformamide (DMF) , a reproductive toxin that readily permeates standard laboratory gloves.

This protocol shifts the safety focus from "compliance" to "permeation defense" and "particulate containment."

Hazard Analysis & PPE Causality

Why we choose specific equipment over generic standards.

Hazard VectorSourceOperational RiskScientific Rationale for PPE Choice
Inhalation Fine ParticulateHigh. N-methylated amino acids often form low-density "fluffy" static dust.[1][2]Engineering Control: Fume hood is primary. PPE: N95/P2 respirator required only if weighing outside a hood (not recommended).[2]
Dermal (Solid) Dry PowderModerate. Sensitization risk upon repeated contact.[1][2]Standard Nitrile (4 mil): Sufficient for dry solid handling.[1][2]
Dermal (Solution) Solubilized in DMF/NMPCritical. DMF acts as a carrier solvent, potentially transporting the Fmoc-derivative through the skin barrier.[1]Double Gloving or High-Breakthrough Nitrile: Standard latex degrades in DMF.[1][2] Thin nitrile (<4 mil) has a breakthrough time of <5 minutes.[2]
Ocular Dust & SplashModerate to High. Mechanical irritation from dust; chemical injury from basic solutions.[1]Chemical Splash Goggles: Safety glasses with side shields are insufficient for fine powders that drift or liquid splashes.

Personal Protective Equipment (PPE) Matrix

Tier 1: Solid Handling (Weighing & Aliquoting)[1][2]
  • Gloves: Single-layer Nitrile (minimum thickness 4 mil/0.10 mm).[1][2]

  • Eye Protection: Chemical Splash Goggles (preferred over glasses to seal against airborne dust).[1][2]

  • Body: Standard cotton/poly lab coat (buttoned).

  • Respiratory: Use a certified chemical fume hood. If weighing balance is on an open bench, a fit-tested N95 mask is mandatory .[2]

Tier 2: Solution Phase (Solubilization & Coupling)[2]
  • Gloves: Double-Gloving Protocol Required. [1][2]

    • Inner Layer: 4 mil Nitrile (bright color, e.g., orange/purple).[1]

    • Outer Layer: 5-8 mil Extended Cuff Nitrile (blue/black).[1][2]

    • Logic: This creates a "breakthrough indicator" system. If the outer glove rips or swells, the inner color becomes visible, signaling immediate change.

  • Eye Protection: Face shield over safety glasses OR chemical splash goggles.

  • Engineering: All operations must occur within a certified fume hood (Face velocity: 80–100 fpm).[2]

Visualization: PPE Decision Logic

The following diagram illustrates the decision process for selecting PPE based on the state of matter.

PPE_Selection cluster_tips Senior Scientist Note Start Start: Handling Fmoc-N-Me-Dab(Boc)-OH State_Check Determine State of Matter Start->State_Check Solid Solid / Powder Form State_Check->Solid Liquid Solution (DMF/NMP) State_Check->Liquid Solid_PPE TIER 1 PPE: - 4 mil Nitrile Gloves - Splash Goggles - Lab Coat Solid->Solid_PPE Liquid_PPE TIER 2 PPE: - Double Nitrile Gloves - Face Shield or Goggles - Fume Hood MANDATORY Liquid->Liquid_PPE Tip1 N-Me derivatives are static-prone. Use antistatic gun if available. Solid_PPE->Tip1

Figure 1: PPE Selection Decision Tree based on operational state.

Operational Protocols

A. Weighing & Static Control

N-methylated amino acids are notorious for static charge buildup, which causes the powder to "jump" or cling to spatulas.[1]

  • Preparation: Place an ionizing bar or use an anti-static gun inside the balance draft shield.

  • Transfer: Use a PTFE-coated spatula rather than stainless steel to minimize adhesion.[1][2]

  • Hygiene: Wipe the exterior of the reagent bottle with a dry tissue before opening to remove settled dust that might become airborne.

B. Solubilization (The Critical Step)

This is the highest risk phase due to the introduction of DMF.

  • Solvent Addition: Add DMF slowly down the side of the vessel to prevent "puffing" of the light powder.

  • Self-Validating Check: Before handling the vessel, inspect your outer gloves.[1]

    • Check: Are the fingertips rippled or swollen?

    • Action: If yes, DMF has permeated. Change gloves immediately.

  • Dissolution: N-methylated amino acids dissolve slower than standard AAs due to steric hindrance disrupting crystal lattice breakdown.[1][2] Vortexing is preferred over sonication to avoid aerosol generation.

Emergency Response & Spill Management

Scenario: You have spilled 500mg of powder or 5mL of solution.

Immediate Actions
  • Alert: Notify nearby personnel.

  • Assess: Is it powder or liquid?

  • PPE Upgrade: Don a second pair of gloves immediately if handling liquid spills.

Visualization: Spill Workflow

Follow this logic flow to ensure containment without contamination.

Spill_Response Spill Spill Detected Type Identify Type Spill->Type Powder Dry Powder Type->Powder Liquid Solution (DMF) Type->Liquid Action_Powder 1. Cover with wet paper towel (prevents dust) 2. Wipe up 3. Place in Solid Waste Powder->Action_Powder Action_Liquid 1. Apply absorbent pads 2. Do NOT use paper towels (DMF dissolves them) 3. Place in Organic Waste Liquid->Action_Liquid

Figure 2: Emergency Spill Response Workflow.

Disposal Considerations

Proper segregation prevents dangerous side reactions in the waste stream.

Waste TypeCompositionDisposal StreamNotes
Solid Waste Contaminated gloves, weighing boats, paper towels.[1][2]Solid Hazardous Waste Double-bag if heavily contaminated with dust.[2]
Liquid Waste Fmoc-N-Me-Dab(Boc)-OH dissolved in DMF.[1][2]Non-Halogenated Organic CRITICAL: Do not mix with strong acids (e.g., TFA waste) if the solution contains free Fmoc-deprotection bases (Piperidine), as this is exothermic.[1][2]
Rinsate Acetone/Ethanol used to clean glassware.[1]Non-Halogenated Organic First rinse of the vessel should go into the specific waste container.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Personal Protective Equipment (PPE) Assessment. United States Department of Labor. Retrieved October 26, 2023, from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[2] Substance Information: N,N-dimethylformamide.[2][3] Retrieved October 26, 2023, from [Link]

  • PubChem. (n.d.).[2] Compound Summary: Fmoc-N-Me-Dab(Boc)-OH.[2][] National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

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